3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolopyrimidine moiety, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of microwave irradiation can be advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions and reagents:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Conducted in polar solvents such as water or alcohols, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated or nitrated derivatives.
Scientific Research Applications
3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. For example, triazolopyrimidine derivatives have been shown to act as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also contain a fused triazole-pyrimidine ring system and are known for their antimicrobial and anticancer properties.
Uniqueness
3-acetyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both acetyl and sulfonamide functional groups. This combination of features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-acetyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12(22)14-5-2-6-15(8-14)25(23,24)20-7-3-4-13-9-17-16-18-11-19-21(16)10-13/h2,5-6,8-11,20H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPKPIUBBHLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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